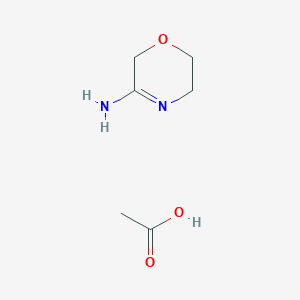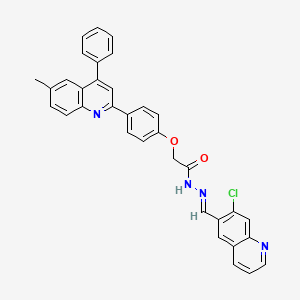![molecular formula C19H24N4O2S B2577366 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone CAS No. 477762-16-6](/img/structure/B2577366.png)
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a synthetic organic compound characterized by its complex molecular structure It features both heterocyclic and hydroxy functional groups, which lend themselves to a variety of chemical interactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone typically involves multi-step organic reactions. One common approach is as follows:
Step 1: Pyrrole Formation
Reactants: 2,5-dimethylpyrrole
Reaction Conditions: Acidic or basic catalysts at elevated temperatures
Reaction Type: Electrophilic aromatic substitution
Step 2: Thiophene Integration
Reactants: 2-thiophene carboxaldehyde
Reaction Conditions: Reflux with pyrrole under an inert atmosphere
Reaction Type: Aldol condensation
Step 3: Pyrazole Formation
Reactants: Hydrazine derivatives
Reaction Conditions: Heating under reflux with ethanol as a solvent
Reaction Type: Cyclization reaction
Step 4: Amination and Hydroxylation
Reactants: Various amine groups and appropriate hydroxylating agents
Reaction Conditions: Room temperature to slightly elevated temperatures
Reaction Type: Nucleophilic substitution and oxidative hydroxylation
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic routes with adjustments to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using more robust catalysts, and implementing continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.
Reduction: Formation of alcohols and amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: Reactions involving halogenation, alkylation, and acylation using reagents like Cl2, CH3I, and acetyl chloride respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 under acidic or basic conditions
Reduction: LiAlH4, NaBH4 in anhydrous conditions
Substitution: Halogenating agents (e.g., Cl2), alkylating agents (e.g., CH3I), acylating agents (e.g., acetyl chloride)
Major Products Formed
Oxidation Products: Ketones and aldehydes
Reduction Products: Alcohols and primary or secondary amines
Substitution Products: Halogenated, alkylated, or acylated derivatives
科学研究应用
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing more complex molecules and functional materials.
Biology
In biological research, it is used to study biochemical pathways and as a probe for understanding the interactions with various biomolecules.
Medicine
In medicine, potential applications include its use as a pharmacophore in drug design and development. Its unique structural features make it a candidate for therapeutic agents targeting specific diseases.
Industry
In industrial applications, it may be used in the development of specialty chemicals, coatings, and as a catalyst or catalyst precursor.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, altering their function or activity. Its heterocyclic components and functional groups facilitate binding to these targets, impacting biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-5-amine
5-hydroxy-3-hexanone derivatives
Uniqueness
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone stands out due to its unique combination of pyrrole, thiophene, and pyrazole rings. This structure provides a distinctive set of properties and reactivity patterns compared to its analogs, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
5-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]amino]-5-hydroxyhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-14(24)11-19(4,25)20-17-10-15(21-22-17)18-16(8-9-26-18)23-12(2)6-7-13(23)3/h6-10,25H,5,11H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKYNHSPCDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
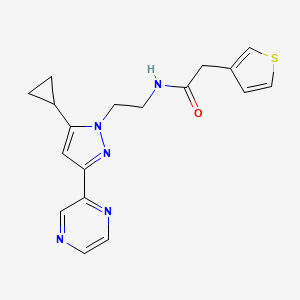

![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)
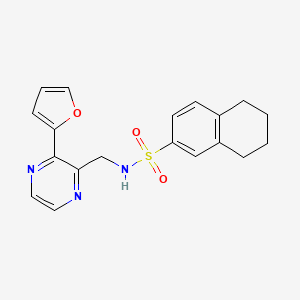
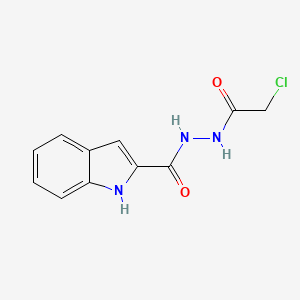
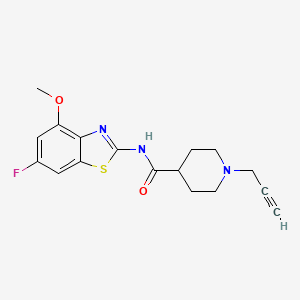
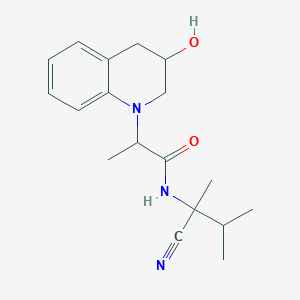
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2577294.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)
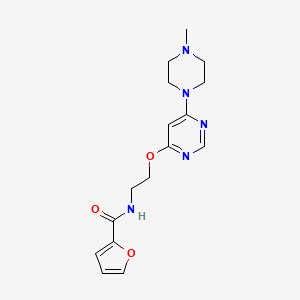
![N-(4-fluorophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2577300.png)
